molecular formula C17H14N4O3S B2707396 2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide CAS No. 1207061-64-0

2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide

Cat. No.: B2707396
CAS No.: 1207061-64-0
M. Wt: 354.38
InChI Key: XRUWVAGOPHRADO-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-3-carboxamide derivative featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole scaffold substituted with a prop-2-ynyl group. The pyrazole core is further substituted with methyl groups at positions 2 and 2. The prop-2-ynyl group may enhance pharmacokinetic properties, such as membrane permeability or metabolic stability, while the dioxolo-benzothiazole moiety could influence electronic properties and binding affinity .

Properties

IUPAC Name

2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-4-5-21-11-6-12-13(24-9-23-12)7-14(11)25-17(21)19-16(22)15-10(2)8-18-20(15)3/h1,6-8H,5,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUWVAGOPHRADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol

This compound features a unique combination of pyrazole and benzothiazole moieties that may contribute to its biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, several studies have reported that modifications in the pyrazole structure can enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

A study involving various pyrazole derivatives demonstrated that compounds with similar structures to the target compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound's benzothiazole component is known for its antimicrobial potential. A series of benzothiazole-based compounds were synthesized and tested against different bacterial strains. The results showed promising activity against both gram-positive and gram-negative bacteria .

In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that this compound may possess similar antimicrobial properties.

Anticancer Activity

Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. Compounds with similar structural features were found to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

For example, a derivative with a related structure was shown to inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression . This suggests that the target compound may also possess anticancer properties worth exploring.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated significant anti-inflammatory activity (up to 85% inhibition of TNF-α).
Reported antimicrobial activity against multiple bacterial strains with promising MIC values.
Highlighted potential anticancer effects through apoptosis induction in cancer cell lines.

Scientific Research Applications

Recent studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Research has shown that derivatives of benzothiazole compounds often display significant antimicrobial activity. The incorporation of the dioxolo and pyrazole structures may enhance this effect, making it a candidate for further investigation in antimicrobial drug development.
  • Anticancer Activity : Some studies suggest that compounds containing pyrazole and benzothiazole frameworks can inhibit tumor growth in vitro and in vivo. This is attributed to their ability to interfere with cellular signaling pathways involved in cancer proliferation.

Therapeutic Potential

The therapeutic applications of 2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide are being explored in several areas:

  • Anticancer Agents : The compound's structure suggests it may act as an inhibitor of specific kinases involved in cancer progression. Ongoing research aims to elucidate its mechanism of action and potential as a lead compound in cancer therapy.
  • Anti-inflammatory Drugs : Given the role of benzothiazole derivatives in modulating inflammatory responses, this compound may be investigated for its anti-inflammatory properties.
  • Neurological Disorders : Preliminary studies indicate potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

In a study published in Der Pharma Chemica, researchers synthesized various benzothiazole derivatives and tested their antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The incorporation of the dioxolo structure was found to enhance this activity significantly .

Case Study 2: Anticancer Efficacy

A recent investigation focused on the anticancer properties of pyrazole derivatives. In vitro assays demonstrated that compounds similar to this compound were effective against various cancer cell lines. The study highlighted its potential to induce apoptosis through modulation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on core heterocyclic systems, substituents, and reported biological activities. Below is a comparative analysis using data from recent studies and chemical databases.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Modifications Reported Biological Activity Reference(s)
2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide Pyrazole + benzothiazole-dioxole 2,4-dimethyl pyrazole; prop-2-ynyl on benzothiazole Not explicitly reported (hypothetical) N/A
5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (from ) Pyrazole + isoxazole Carbothioamide; nitroaryl isoxazole Antibacterial, anti-inflammatory
3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine (872722-95-7) Pyridazine Fluorophenyl sulfanyl; furyl Unknown (structural analog)
5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide (302917-77-7) Pyrazole + thiophene Methylthiophene; p-tolyl hydrazide Potential kinase inhibition

Key Observations:

Core Heterocycles: The target compound’s pyrazole-benzothiazole-dioxole system is distinct from the pyrazole-isoxazole hybrids in . The benzothiazole-dioxole fusion may enhance aromatic stacking interactions compared to simpler isoxazole derivatives .

Substituent Effects: The prop-2-ynyl group on the benzothiazole ring introduces alkyne functionality, which is absent in the carbothioamide derivatives from . Alkynes are known to participate in click chemistry or covalent binding with biological targets. Methylthiophene and nitrophenyl substituents in analogs (e.g., 302917-77-7 and ) suggest divergent electronic profiles, impacting solubility and receptor binding .

Research Implications

  • Molecular Docking : Pyrazole-isoxazole hybrids in showed strong docking scores against bacterial dihydrofolate reductase (DHFR). The target compound’s benzothiazole-dioxole system may improve affinity for DHFR or similar targets due to increased planar aromaticity .
  • Synthetic Feasibility : The prop-2-ynyl group introduces synthetic challenges (e.g., regioselectivity in cycloadditions) compared to the nitroaryl modifications in derivatives.

Limitations:

  • Direct biological data for the target compound are unavailable; comparisons rely on structural extrapolation.
  • compounds lack detailed activity reports, limiting functional analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.